molecular formula C18H36O B8262347 6-Octadecen-1-ol, (E)- CAS No. 62972-94-5

6-Octadecen-1-ol, (E)-

Cat. No.: B8262347
CAS No.: 62972-94-5
M. Wt: 268.5 g/mol
InChI Key: TVPWKOCQOFBNML-OUKQBFOZSA-N
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Description

6-Octadecen-1-ol, (E)-, also known as trans-6-Octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is a colorless oil that is primarily used in the cosmetics industry as an emollient, emulsifier, and thickener. This compound is also known for its applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Octadecen-1-ol, (E)- can be synthesized through the selective hydrogenation of oleic acid. The process involves the use of a catalyst, typically ruthenium-tin-alumina, which selectively hydrogenates oleic acid to produce 6-Octadecen-1-ol, (E)- at low pressure and high yield. The optimum reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa .

Industrial Production Methods

Industrial production of 6-Octadecen-1-ol, (E)- often involves the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction method. This method avoids the reduction of the carbon-carbon double bond, which is crucial for maintaining the unsaturated nature of the compound. The oleate esters required for this process are typically derived from natural sources such as beef fat, fish oil, and olive oil .

Chemical Reactions Analysis

Types of Reactions

6-Octadecen-1-ol, (E)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-Octadecenal.

    Reduction: It can be reduced to form stearyl alcohol.

    Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include acetic anhydride for esterification and alkyl halides for etherification.

Major Products

    Oxidation: 6-Octadecenal

    Reduction: Stearyl alcohol

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

6-Octadecen-1-ol, (E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Octadecen-1-ol, (E)- involves its interaction with cell membranes, where it acts as an emollient and surfactant. It helps to stabilize emulsions and enhance the delivery of active ingredients through the skin. The molecular targets include lipid bilayers and membrane proteins, which facilitate its role in enhancing permeability and stability .

Comparison with Similar Compounds

Similar Compounds

    Oleyl alcohol (cis-9-Octadecen-1-ol): An isomer of 6-Octadecen-1-ol, (E)- with a cis configuration.

    Stearyl alcohol: A saturated fatty alcohol with no double bonds.

    Elaidyl alcohol (trans-9-Octadecen-1-ol): Another isomer with a trans configuration at a different position.

Uniqueness

6-Octadecen-1-ol, (E)- is unique due to its specific trans configuration at the 6th position, which imparts distinct physical and chemical properties compared to its isomers. This configuration affects its melting point, boiling point, and solubility, making it particularly suitable for specific industrial and pharmaceutical applications .

Properties

IUPAC Name

(E)-octadec-6-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPWKOCQOFBNML-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314548
Record name 6-Octadecen-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62972-94-5
Record name 6-Octadecen-1-ol, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62972-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Octadecen-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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